N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-derived carboxamide compound characterized by a 4,5,6,7-tetrahydro-1-benzothiophene core. Key structural features include:
- A 6-methyl group on the tetrahydrobenzothiophene ring.
- A carboxamide group at the 3-position of the benzothiophene, linked to a 4-ethoxyphenyl substituent.
Its synthesis likely involves coupling the benzothiophene-carboxylic acid derivative with 4-ethoxyaniline, as suggested by analogous procedures in .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-3-21-14-7-5-13(6-8-14)19-18(20)16-11-22-17-10-12(2)4-9-15(16)17/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMIATSCPAUCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of benzothiophene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H23N2O2S
- Molecular Weight : 333.45 g/mol
- CAS Number : Not specified in the literature but can be derived from its components.
Anti-inflammatory Activity
Recent studies have shown that derivatives of 4,5,6,7-tetrahydro[b]benzothiophene exhibit significant anti-inflammatory properties. A series of related compounds were synthesized and evaluated for their cyclooxygenase (COX) inhibitory potential. Notably:
- Selective COX-2 Inhibition : Compounds similar to this compound demonstrated selective inhibition of COX-2 with IC50 values ranging from 0.31 to 1.40 µM. The selectivity index for these compounds was found to be between 48.8 and 183.8 .
- In Vivo Efficacy : In carrageenan-induced rat paw edema assays, these compounds exhibited a percentage rise in paw volume ranging from 21.1% to 30.5%, indicating significant anti-inflammatory effects compared to celecoxib (19.6% at the same dose) .
Anticancer Activity
The anticancer potential of benzothiophene derivatives has also been investigated:
- Mechanisms of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cellular signaling pathways such as FAK/Paxillin .
- Cytotoxicity Profiles : In various cancer cell lines, including A549 and CL15, the compounds exhibited a significant reduction in invasion characteristics and growth inhibition with GI50 values ranging from 0.20 to 2.58 µM .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets:
- Binding Affinity : The docking results indicated that the compounds possess a binding affinity comparable to known inhibitors like celecoxib, suggesting potential for therapeutic applications in inflammatory diseases and cancer .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced inflammation in rats, compounds similar to this compound were administered at varying doses. The results indicated a significant reduction in paw edema compared to control groups treated with saline.
Case Study: Anticancer Efficacy
In vitro studies on A549 lung cancer cells demonstrated that treatment with benzothiophene derivatives resulted in a marked decrease in cell viability and invasion capabilities. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be contextualized by comparing it to related derivatives (Table 1).
Table 1: Structural and Functional Comparison of Benzothiophene Carboxamide Derivatives
Key Insights :
Substituent Effects: Alkoxy Groups: Ethoxy (target compound) vs. methoxy () substituents influence lipophilicity and metabolic stability. Ethoxy’s larger size may enhance membrane permeability but reduce solubility compared to methoxy . Halogen vs.
Positional Isomerism :
- The 2-methoxyphenyl analog () demonstrates how ortho-substitution disrupts planarity and steric accessibility, possibly diminishing biological activity compared to para-substituted derivatives .
Benzothiophene Core Modifications :
- highlights that replacing thiophene with benzothiophene in related compounds increases cytotoxicity, suggesting the benzothiophene scaffold in the target compound may confer enhanced bioactivity compared to simpler heterocycles .
Synthetic Accessibility :
- The synthesis of these compounds often employs carboxamide coupling strategies (e.g., HATU-mediated reactions, as in ), with variations in substituent introduction affecting yield and purity .
Discontinued Derivatives: Some analogs, such as N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride (), were discontinued, possibly due to unfavorable pharmacokinetic or safety profiles .
Research Findings and Implications
- Biological Activity : While direct data for the target compound is absent, benzothiophene derivatives are frequently explored for therapeutic applications, including kinase inhibition and amyloid imaging () . The ethoxy group may optimize blood-brain barrier penetration for neurological targets.
- Crystallography and Modeling : Tools like SHELX and WinGX () are critical for resolving hydrogen-bonding patterns (), which dictate crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
